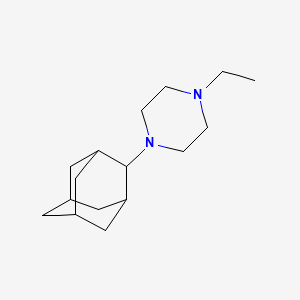![molecular formula C15H17NO3S B5802054 [(3-ethyl-6-methoxy-2-methyl-4-quinolinyl)thio]acetic acid](/img/structure/B5802054.png)
[(3-ethyl-6-methoxy-2-methyl-4-quinolinyl)thio]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(3-ethyl-6-methoxy-2-methyl-4-quinolinyl)thio]acetic acid, also known as EMAQ, is a synthetic compound that has been extensively studied for its potential therapeutic applications. EMAQ belongs to the class of quinoline derivatives, which have been shown to exhibit a wide range of biological activities, including antimalarial, antitumor, and anti-inflammatory effects.
科学的研究の応用
[(3-ethyl-6-methoxy-2-methyl-4-quinolinyl)thio]acetic acid has been extensively studied for its potential therapeutic applications. In vitro studies have shown that [(3-ethyl-6-methoxy-2-methyl-4-quinolinyl)thio]acetic acid exhibits antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. [(3-ethyl-6-methoxy-2-methyl-4-quinolinyl)thio]acetic acid has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
作用機序
The exact mechanism of action of [(3-ethyl-6-methoxy-2-methyl-4-quinolinyl)thio]acetic acid is not fully understood, but it is believed to act by inhibiting the activity of key enzymes involved in cancer cell growth and inflammation. [(3-ethyl-6-methoxy-2-methyl-4-quinolinyl)thio]acetic acid has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. In addition, [(3-ethyl-6-methoxy-2-methyl-4-quinolinyl)thio]acetic acid has been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
In addition to its antitumor and anti-inflammatory effects, [(3-ethyl-6-methoxy-2-methyl-4-quinolinyl)thio]acetic acid has been shown to have other biochemical and physiological effects. [(3-ethyl-6-methoxy-2-methyl-4-quinolinyl)thio]acetic acid has been shown to induce apoptosis, or programmed cell death, in cancer cells. [(3-ethyl-6-methoxy-2-methyl-4-quinolinyl)thio]acetic acid has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.
実験室実験の利点と制限
One of the advantages of [(3-ethyl-6-methoxy-2-methyl-4-quinolinyl)thio]acetic acid is its broad spectrum of activity against various cancer cell lines. [(3-ethyl-6-methoxy-2-methyl-4-quinolinyl)thio]acetic acid has also been shown to have low toxicity in normal cells, which is an important consideration for potential therapeutic applications. One limitation of [(3-ethyl-6-methoxy-2-methyl-4-quinolinyl)thio]acetic acid is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for research on [(3-ethyl-6-methoxy-2-methyl-4-quinolinyl)thio]acetic acid. One area of research is to investigate the potential of [(3-ethyl-6-methoxy-2-methyl-4-quinolinyl)thio]acetic acid as a therapeutic agent for various types of cancer. Another area of research is to investigate the potential of [(3-ethyl-6-methoxy-2-methyl-4-quinolinyl)thio]acetic acid as an anti-inflammatory agent for the treatment of inflammatory diseases such as rheumatoid arthritis. In addition, future research can focus on improving the solubility of [(3-ethyl-6-methoxy-2-methyl-4-quinolinyl)thio]acetic acid in aqueous solutions to facilitate its administration in vivo.
合成法
The synthesis of [(3-ethyl-6-methoxy-2-methyl-4-quinolinyl)thio]acetic acid involves the reaction of 3-ethyl-6-methoxy-2-methylquinoline with thioacetic acid in the presence of a catalyst. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of [(3-ethyl-6-methoxy-2-methyl-4-quinolinyl)thio]acetic acid. The yield of the reaction varies depending on the reaction conditions, but typically ranges from 50-70%.
特性
IUPAC Name |
2-(3-ethyl-6-methoxy-2-methylquinolin-4-yl)sulfanylacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3S/c1-4-11-9(2)16-13-6-5-10(19-3)7-12(13)15(11)20-8-14(17)18/h5-7H,4,8H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLDHIULERRVKAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C2C=CC(=CC2=C1SCC(=O)O)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(3-Ethyl-6-methoxy-2-methylquinolin-4-yl)sulfanyl]acetic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-methyl-2-[(4-methylbenzyl)thio]-5,6,7,8-tetrahydroquinazoline](/img/structure/B5801975.png)
![2,4-dimethoxy-6-[4-(4-methoxyphenyl)-1-piperazinyl]-1,3,5-triazine](/img/structure/B5801979.png)
![N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-3-fluorobenzamide](/img/structure/B5801987.png)
![benzyl [(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate](/img/structure/B5802001.png)


![2,4-diphenyl-6H-pyrimido[2,1-b]quinazolin-6-one](/img/structure/B5802017.png)


![N-[2-(1-methylcyclopropyl)phenyl]butanamide](/img/structure/B5802064.png)

![tert-butyl [(3-cyano-6-phenyl-2-pyridinyl)thio]acetate](/img/structure/B5802072.png)

![{2-[(3-nitrobenzyl)oxy]phenyl}methanol](/img/structure/B5802077.png)